molecular formula C8H18O2 B158164 2-(2-methylpentoxy)ethanol CAS No. 10137-96-9

2-(2-methylpentoxy)ethanol

Cat. No.: B158164
CAS No.: 10137-96-9
M. Wt: 146.23 g/mol
InChI Key: KYOBHZJMEUPABN-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3), also known as diethylene glycol monomethyl ether (DEGMME), is a glycol ether with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol . It is a colorless, hygroscopic liquid with a mild ether-like odor, widely used as a solvent in industrial processes, coatings, and chemical synthesis due to its balanced hydrophilic-lipophilic properties. Its structure features a methoxyethoxy (-OCH₂CH₂OCH₃) chain attached to ethanol, enabling solubility in both polar and nonpolar media.

Glycol ethers like DEGMME are valued for their versatility, but their toxicity profiles and physicochemical properties vary significantly across structural analogs. This article provides a detailed comparison of DEGMME with similar compounds, supported by data tables and research findings.

Properties

CAS No.

10137-96-9

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-(2-methylpentoxy)ethanol

InChI

InChI=1S/C8H18O2/c1-3-4-8(2)7-10-6-5-9/h8-9H,3-7H2,1-2H3

InChI Key

KYOBHZJMEUPABN-UHFFFAOYSA-N

SMILES

CCCC(C)COCCO

Canonical SMILES

CCCC(C)COCCO

Synonyms

2-[(2-Methylpentyl)oxy]ethanol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpentoxy)ethanol typically involves the reaction of 2-methylpentanol with ethylene oxide under basic conditions. The reaction can be represented as follows:

2-methylpentanol+ethylene oxideEthanol, 2-((2-methylpentyl)oxy)-\text{2-methylpentanol} + \text{ethylene oxide} \rightarrow \text{this compound} 2-methylpentanol+ethylene oxide→Ethanol, 2-((2-methylpentyl)oxy)-

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure range of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow process where 2-methylpentanol and ethylene oxide are fed into a reactor containing a basic catalyst. The reaction mixture is then heated to the desired temperature and pressure to facilitate the reaction. The product is subsequently purified through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpentoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group (-OH) in the compound can be oxidized to form a carbonyl group (-C=O), resulting in the formation of aldehydes or ketones.

    Reduction: The compound can undergo reduction reactions where the ether group (-O-) can be reduced to form alcohols.

    Substitution: The hydroxyl group (-OH) can be substituted with other functional groups such as halogens, resulting in the formation of halogenated ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid).

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated ethers.

Scientific Research Applications

2-(2-methylpentoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the preparation of biological samples and as a solvent for biological assays.

    Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.

    Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-methylpentoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also interact with biological membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Key physicochemical properties of DEGMME and related glycol ethers are compared below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Vapor Pressure (kPa, 25°C) Water Solubility (g/L)
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 194–196 0.03 Miscible
2-Methoxyethanol C₃H₈O₂ 76.09 124–125 0.83 Miscible
2-Phenoxyethanol C₈H₁₀O₂ 138.16 245–247 0.001 30.2
Diethylene glycol monoethyl ether C₆H₁₄O₃ 134.17 202 0.04 Miscible

Key Observations :

  • Boiling Points: DEGMME’s higher boiling point compared to 2-methoxyethanol (C₃H₈O₂) reflects its larger molecular size and additional ether linkages .
Toxicity and Regulatory Considerations
Compound Acute Toxicity (LD50, Rat Oral) Reproductive Toxicity Regulatory Status
DEGMME 4,500 mg/kg Low Restricted in EU
2-Methoxyethanol 2,460 mg/kg High (teratogen) Banned in cosmetics (EU)
2-Phenoxyethanol 3,000 mg/kg Moderate Approved in cosmetics (≤1%)

Insights :

  • 2-Methoxyethanol’s reproductive toxicity has led to strict occupational exposure limits (e.g., 5 ppm in the U.S.) .
Thermophysical Behavior in Mixtures

reveals that DEGMME mixtures with alcohols (e.g., propan-1-ol) exhibit non-ideal enthalpic effects (ΔHₑ), attributed to hydrogen-bond disruption between DEGMME’s ether-oxygen and hydroxyl groups . These properties make it suitable for specialized solvent formulations requiring tunable polarity.

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